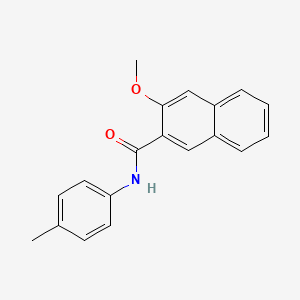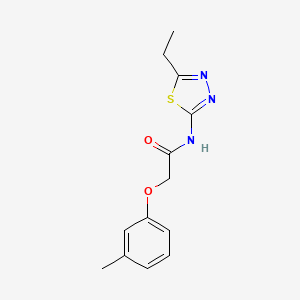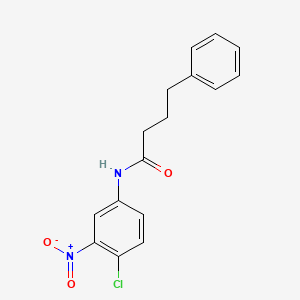
2-(acetylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(acetylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is also known as nimesulide and has been widely used for its analgesic and anti-inflammatory properties.
作用機序
The mechanism of action of 2-(acetylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are involved in the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. By inhibiting COX enzymes, 2-(acetylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid reduces the production of these inflammatory mediators.
Biochemical and Physiological Effects:
2-(acetylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid has been shown to have anti-inflammatory, analgesic, and antioxidant properties. It has also been shown to protect against oxidative stress and to have a protective effect on the liver and kidneys.
実験室実験の利点と制限
One advantage of 2-(acetylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid is its potent anti-inflammatory and analgesic properties. It has also been shown to have a good safety profile and to be well-tolerated in humans. However, one limitation of 2-(acetylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid is its potential for liver toxicity, especially with long-term use or in high doses.
将来の方向性
For research on 2-(acetylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid include investigating its potential for the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, research could focus on developing new formulations of 2-(acetylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid that are more effective and have fewer side effects. Finally, research could investigate the potential of 2-(acetylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid as a chemopreventive agent for cancer.
合成法
The synthesis of 2-(acetylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid involves the condensation of 4-chloro-3-nitrobenzoic acid with 4-methoxyaniline to form 4-(4-methoxyphenyl)-3-nitrobenzoic acid. The nitro group is then reduced to an amino group using iron powder and hydrochloric acid. The resulting compound is then acetylated using acetic anhydride to form 2-(acetylamino)-4-(4-methoxyphenyl)-3-nitrobenzoic acid. The nitro group is then reduced to a hydroxylamine group using sodium dithionite and hydrochloric acid. Finally, the hydroxylamine group is cyclized to form 2-(acetylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid.
科学的研究の応用
2-(acetylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. It has also been shown to block the release of histamine and serotonin, which are involved in the pain response. Additionally, 2-(acetylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid has been shown to have antioxidant properties and to protect against oxidative stress.
特性
IUPAC Name |
2-acetamido-4-(4-methoxyphenyl)thiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-8(16)15-13-12(14(17)18)11(7-20-13)9-3-5-10(19-2)6-4-9/h3-7H,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUOCLIBKYXXDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CS1)C2=CC=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5835731.png)
![N-(2-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5835733.png)



![4-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5835750.png)
methyl]-N'-phenylthiourea](/img/structure/B5835772.png)


![4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5835792.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-[2-(1H-indol-3-yl)ethyl]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5835806.png)

